molecular formula C17H14N2O2 B3013137 2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline CAS No. 2411298-79-6

2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline

Cat. No.: B3013137
CAS No.: 2411298-79-6
M. Wt: 278.311
InChI Key: AFLRZJIJVDQIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline is an organic compound that features a quinoxaline core substituted with an oxirane (epoxide) group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Introduction of the Oxirane Group: The phenyl ring is functionalized with an oxirane group through the reaction of a phenol derivative with an epoxide, such as epichlorohydrin, in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can react with the oxirane ring under mild conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of tetrahydroquinoxaline derivatives.

    Substitution: Formation of amino or thioether derivatives.

Scientific Research Applications

2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive oxirane group.

Mechanism of Action

The mechanism of action of 2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide
  • 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile
  • 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetic acid

Uniqueness

2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-4-16-15(3-1)18-9-17(19-16)12-5-7-13(8-6-12)20-10-14-11-21-14/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLRZJIJVDQIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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